molecular formula C7H5NO3S B1265589 Benzenesulfonyl isocyanate CAS No. 2845-62-7

Benzenesulfonyl isocyanate

Cat. No. B1265589
CAS RN: 2845-62-7
M. Wt: 183.19 g/mol
InChI Key: UJYAZVSPFMJCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonyl isocyanate derivatives involves the interaction of sulfonamide compounds with chlorosulfonic acid, leading to sterically hindered molecules. These compounds are characterized through X-ray crystallography, demonstrating their molecular structure and interactions within crystals via hydrogen bonds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide, a related compound, has been analyzed using gas electron diffraction and quantum chemical methods. This analysis revealed two stable conformers, providing insights into the molecular structure and conformational properties of these types of compounds (Petrov et al., 2006).

Chemical Reactions and Properties

Benzenesulfonyl isocyanate participates in various chemical reactions, including additions to different substrates and the formation of complex molecules. For instance, chlorosulfonyl isocyanate adds to benzonorbornadienes, yielding β-lactam products, showcasing the compound's reactivity and potential in synthesizing complex structures (Mazzocchi & Harrison, 1981).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as (perfluoroalkylsulfonyl)benzenes, shed light on the physical properties of benzenesulfonyl isocyanate derivatives. These studies often focus on the optimization of synthetic routes and the analysis of product yields, contributing to a better understanding of their physical characteristics (Joglekar et al., 1995).

Chemical Properties Analysis

The chemical properties of benzenesulfonyl isocyanate derivatives can be explored through reactions like the synthesis of (benzenesulfonyl)difluoromethyl thioethers, illustrating the compound's versatility in nucleophilic substitution reactions and its potential for functionalization (Wu et al., 2021). Furthermore, the reactions of arylsulfonyl isocyanates with organosilylamines highlight the diverse chemical behaviors and applications of these compounds in synthetic chemistry (Itoh et al., 1970).

Scientific Research Applications

Bioactivity and Medicinal Chemistry

Benzenesulfonyl isocyanate and its derivatives, particularly benzenesulfonyl hydrazones, have garnered significant interest in medicinal chemistry. These compounds display a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and the ability to inhibit enzyme activity. This versatility makes them valuable for exploring new treatments and understanding disease mechanisms (Łukasz Popiołek, 2021).

Synthesis of Heterocycles

Benzenesulfonyl isocyanate plays a crucial role in the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This is achieved through lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation reactions, where aryl/alkyl isocyanates react with compounds like o-phenylenediamine and o-aminophenol to form benzimidazolones, benzoxazolones, and other related structures. These heterocycles have potential applications in pharmaceuticals and materials science (Yufeng Jing et al., 2014).

Antiglaucoma Properties

Research has shown that derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide, created through reactions with arysulfonyl isocyanates, exhibit strong inhibition of carbonic anhydrase isozymes. These compounds have been specifically designed to inhibit enzymes involved in aqueous humor secretion in the eye, offering a potential therapeutic approach for treating glaucoma (A. Casini et al., 2002).

Safety And Hazards

Benzenesulfonyl isocyanate is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYAZVSPFMJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182648
Record name Phenylsulphonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl isocyanate

CAS RN

2845-62-7
Record name Benzenesulfonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2845-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylsulphonyl isocyanate
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Record name Phenylsulphonyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsulphonyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
JW McFarland, JB Howard - The Journal of Organic Chemistry, 1965 - ACS Publications
The reactions of benzenesulfonyl isocyanate (I) with ethanol and phenol were reported byBilleter to afford the normal urethan products. 2 Amines and mercaptans have alsobeen shown …
Number of citations: 27 pubs.acs.org
JW McFarland, LC Yao - Journal of Organic Chemistry, 1970 - ACS Publications
p-Toluenesulfonyl isocyanate (I) reacted with benzene, anisóle, toluene, chlorobenzene, naphthalene, and an-thracene to give N-(p-toluenesulfonyl) amides. Similarly, p-…
Number of citations: 7 pubs.acs.org
JW McFarland, SP Gaskins - The Journal of Organic Chemistry, 1972 - ACS Publications
… Billeter first showed that benzenesulfonyl isocyanate reacts with phenol and reported the product to be carbamate.2 It was shown in this laboratory that benzenesulfonyl isocyanate also …
Number of citations: 4 pubs.acs.org
EJ Moriconi, WC Crawford - The Journal of Organic Chemistry, 1968 - ACS Publications
… (b) Similar cycloadducts have been obtained from the addition of benzenesulfonyl isocyanate to norbornene and norbornadiene: HR Davis, U. S. Patent 3,185,677 (1965). …
Number of citations: 124 pubs.acs.org
JW McFarland, DE Lenz, DJ Grosse - The Journal of Organic …, 1968 - ACS Publications
… The sulfonyl group exhibits strong electronegative effects when adjacent to an NCO group as shown by the difference in reactivity of phenylisocyanate and benzenesulfonyl isocyanate (I…
Number of citations: 4 pubs.acs.org
C King - The Journal of Organic Chemistry, 1960 - ACS Publications
… With benzenesulfonyl isocyanate he observed typical addition reactions of isocyanates. He further noted that sulfonyl isocyanates undergo ready hydrolysis to sulfonamides, rather than …
Number of citations: 132 pubs.acs.org
S Kagabu, K Saito, H Watanabe, K Takahashi… - jlc.jst.go.jp
… Similarly, warming a mixture of 1 and benzenesulfonyl isocyanate (2c) at 60 С for 30 h afforded N-benzenesulfonyl derivative (3c) in 36% yield along with a small quantity of 4. The …
Number of citations: 0 jlc.jst.go.jp
A Alizadeh, A Rezvanian, LG Zhu - Helvetica Chimica Acta, 2007 - Wiley Online Library
… Benzenesulfonyl isocyanate and 4-methylbenzenesulfonyl isocyanate were obtained from Merck (… of benzenesulfonyl isocyanate (7a; 0.18 g, 1 mmol) in anh. CH2Cl2 (3 ml) was added …
Number of citations: 12 onlinelibrary.wiley.com
T IWAKAWA, H TAMURA, T SATO… - Chemical and …, 1988 - jstage.jst.go.jp
… In searching for a new,more effective and convenient synthesis of our target compounds, we turned our attention to a recently discovered novel reaction of benzenesulfonyl isocyanate …
Number of citations: 6 www.jstage.jst.go.jp
JE Franz, C Osuch - The Journal of Organic Chemistry, 1964 - ACS Publications
… Thecolorless product, 15.5 g., bp 71-83 at 1.5 mm., was shown by infrared measurements to be an equimolar mixture of benzenesulfonyl isocyanate (lit.6 bp 130 at 9 mm.) and …
Number of citations: 35 pubs.acs.org

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